molecular formula C18H13N7 B1684323 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine CAS No. 865362-74-9

5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

Cat. No.: B1684323
CAS No.: 865362-74-9
M. Wt: 327.3 g/mol
InChI Key: XVECMUKVOMUNLE-UHFFFAOYSA-N
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Description

Significance in Signal Transduction Research

Signal transduction pathways are fundamental to cellular communication, governing responses to extracellular stimuli and regulating a vast array of cellular functions, including growth, differentiation, and survival. wikipedia.orgnih.govcreative-diagnostics.comnih.gov The ability to selectively inhibit specific components within these pathways is crucial for understanding their roles and identifying potential therapeutic targets. FR 180204's selectivity for ERK1 and ERK2 makes it a valuable probe for studying the involvement of these kinases in various signaling events. tocris.comsigmaaldrich.comcaymanchem.com By inhibiting ERK activity, researchers can elucidate the downstream effects and biological consequences of ERK signaling in different cellular contexts. pubcompare.ai Studies have utilized FR 180204 to investigate processes such as cell proliferation, differentiation, migration, and apoptosis, as well as the cellular response to stress and inflammatory signals. nih.govcreative-diagnostics.comnih.govnih.gov For instance, it has been used to study the role of ERK in regulating cell migration and proliferation, as well as its involvement in the inflammatory response and its impact on gene expression. pubcompare.ainih.govsigmaaldrich.com

Overview of Extracellular Signal-Regulated Kinases (ERK) in Cellular Biology

Extracellular Signal-Regulated Kinases (ERKs), specifically ERK1 and ERK2, are central components of the mitogen-activated protein kinase (MAPK) signaling pathway. wikipedia.orgnih.govcreative-diagnostics.com This pathway is a highly conserved cascade that transmits signals from the cell surface to the nucleus, mediating responses to a diverse range of extracellular stimuli, including growth factors, cytokines, and stress signals. wikipedia.orgnih.govcreative-diagnostics.comfrontiersin.org The classical MAPK/ERK pathway involves a module where Ras activates Raf kinases, which in turn phosphorylate and activate MEK1/2, the direct upstream kinases of ERK1/2. wikipedia.orgcreative-diagnostics.comfrontiersin.org Upon activation through phosphorylation, ERK1/2 can translocate to the nucleus and phosphorylate numerous substrates, including transcription factors, leading to changes in gene expression. nih.govnih.govfrontiersin.org ERK signaling is implicated in a wide spectrum of cellular activities, including cell proliferation, differentiation, survival, migration, and metabolism. wikipedia.orgnih.govcreative-diagnostics.comnih.gov Dysregulation of the ERK pathway is frequently observed in various pathological conditions, notably cancer and inflammatory diseases. nih.govcreative-diagnostics.comfrontiersin.org

Historical Context of Discovery

FR 180204 was identified as a novel selective inhibitor of ERK by Ohori and colleagues. caymanchem.comnih.govnih.govmerckmillipore.com The discovery and characterization of this compound were significant as they provided researchers with a much-needed tool to selectively modulate ERK activity. rcsb.orgfrontiersin.org Prior to the availability of highly selective inhibitors like FR 180204, studying the specific roles of ERK within the complex web of cellular signaling was more challenging due to potential off-target effects of less selective compounds. The initial research highlighted its potency and selectivity for ERK1 and ERK2, demonstrating significantly lower activity against other kinases such as p38α. tocris.comsigmaaldrich.comcaymanchem.com Structural analysis, including X-ray crystal structure analysis of ERK2 in complex with FR 180204, provided insights into the binding mode and the basis for its selectivity, showing it binds to the ATP-binding pocket of ERK. nih.govrcsb.org This historical development facilitated more precise investigations into the specific functions of ERK in various biological processes and disease models. nih.govrcsb.org

Detailed Research Findings:

FR 180204 has been characterized based on its inhibitory activity against ERK1 and ERK2, as well as its selectivity profile against other kinases. Key findings include:

KinaseInhibition MetricValue (µM)Reference
ERK1IC₅₀0.51 medchemexpress.com, 0.14 tocris.com tocris.comsigmaaldrich.commedchemexpress.com
ERK1Kᵢ0.31 medchemexpress.com, 0.31 tocris.com tocris.comsigmaaldrich.commedchemexpress.com
ERK2IC₅₀0.33 medchemexpress.com, 0.31 tocris.com tocris.comsigmaaldrich.commedchemexpress.com
ERK2Kᵢ0.14 medchemexpress.com, 0.14 tocris.com tocris.comsigmaaldrich.commedchemexpress.com
p38αIC₅₀10 tocris.comsigmaaldrich.comcaymanchem.com

FR 180204 has also been shown to inhibit TGFβ-induced AP-1 activation in Mv1Lu cells with an IC₅₀ of 3.1 µM. tocris.comsigmaaldrich.comcaymanchem.commerckmillipore.com Studies have demonstrated its use in various research applications, including the investigation of cell proliferation, differentiation, and the modulation of inflammatory responses. pubcompare.ainih.govsigmaaldrich.com For example, it has been used to study the effects of inhibiting ERK on mesenchymal stromal cell therapeutic efficacy and to validate the role of ERK signaling in gene regulation. sigmaaldrich.com Furthermore, research has explored its impact on neuroglobin phosphorylation in neuronal cells under hypoxic conditions, highlighting its utility in studying specific protein modifications mediated by ERK. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action and Selectivity Profile

Direct Enzymatic Inhibition of ERK1 and ERK2

FR 180204 functions as a direct inhibitor of the enzymatic activity of both ERK1 and ERK2. researchgate.netnih.gov

ATP-Competitive Inhibitory Modality

Studies have demonstrated that FR 180204 acts as an ATP-competitive inhibitor of ERK1 and ERK2. sigmaaldrich.comresearchgate.netnih.govselleckchem.commedchemexpress.com This means that FR 180204 competes with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding pocket within the kinase domain. By occupying this site, FR 180204 prevents ATP from binding and thus inhibits the phosphorylation of downstream substrates by ERK1/2. researchgate.netdoi.org Lineweaver-Burk analysis has confirmed the ATP-competitive nature of FR 180204 binding to ERK. researchgate.netacs.org

Comparative Selectivity Against Related Kinases

FR 180204 exhibits selectivity for ERK1 and ERK2 over a range of other kinases. sigmaaldrich.comselleckchem.comtocris.comrndsystems.com While it potently inhibits ERK1 and ERK2, its activity against other kinases, including p38α, MEK1, MKK4, IKKα, PKCα, Src, Syk, and PDGFα, is significantly lower. sigmaaldrich.comselleckchem.comtocris.comrndsystems.com

Reported IC₅₀ and Kᵢ values highlight this selectivity:

KinaseIC₅₀ (µM)Kᵢ (µM)Selectivity relative to ERK2
ERK10.31 - 0.51 sigmaaldrich.commedchemexpress.comtocris.com0.31 sigmaaldrich.comresearchgate.netselleckchem.commedchemexpress.com~2-3-fold less potent than ERK2
ERK20.14 - 0.33 sigmaaldrich.commedchemexpress.comtocris.com0.14 sigmaaldrich.comresearchgate.netselleckchem.commedchemexpress.com-
p38α10 sigmaaldrich.comtocris.comrndsystems.comcaymanchem.comMuch less effective caymanchem.comguidetopharmacology.org~30-fold less potent than ERK2 selleckchem.comtocris.comrndsystems.com
MEK1>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
MKK4>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
IKKα>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
PKCα>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
Src>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
Syk>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com
PDGFα>30 sigmaaldrich.comselleckchem.comtocris.comrndsystems.comNo activity below 30 µM sigmaaldrich.comselleckchem.comtocris.comrndsystems.com

This data indicates that FR 180204 is a potent inhibitor of both ERK1 and ERK2 at sub-micromolar concentrations, while demonstrating significantly lower inhibitory activity against the other tested kinases at concentrations up to 30 µM. sigmaaldrich.comselleckchem.comtocris.comrndsystems.com

Structural Basis of Kinase Interaction

The selective inhibition by FR 180204 is attributed to its specific interactions within the ATP-binding pocket of ERK2. researchgate.netresearchgate.net

Binding Site Analysis within ERK2

X-ray crystal structure analysis of the human ERK2/FR 180204 complex has provided detailed insights into the binding mode. researchgate.netresearchgate.netnih.govuab.cat FR 180204 binds to the ATP-binding pocket, which is located at the hinge region between the N-terminal and C-terminal lobes of the kinase. researchgate.netnih.govdoi.orgacs.org The binding in this region is crucial for inhibiting the catalytic activity of ERK2. researchgate.netnih.gov The crystal structure reveals that FR180204 binds to the kinase hinge region via the 3-NH₂ and the 2-N of the pyrazolopyridazine moiety. nih.gov

Key Amino Acid Residues Involved in Ligand-Protein Interactions

Specific amino acid residues within the ATP-binding pocket of ERK2 play important roles in the interaction with FR 180204. researchgate.netresearchgate.netnih.govuab.cat Structural analysis has identified residues such as Q105, D106, L156, and C166 as key participants in the drug/protein interaction. researchgate.netresearchgate.netnih.govuab.cat These residues are part of the ATP-binding pocket and contribute to the specific recognition and binding of FR 180204. researchgate.netresearchgate.net Q105 is noted as a gatekeeper residue in the active site. researchgate.net The phenyl group of FR180204 is accommodated in a pocket formed by sidechain movements of Q105 and K54. researchgate.net

Impact on Cellular Signaling Pathways

Modulation of Mitogen-Activated Protein Kinase (MAPK)/ERK Cascade

FR180204 is recognized as a potent and selective inhibitor of the MAPK/ERK pathway, a central signaling route for transducing extracellular signals into cellular responses. nih.gov

FR180204 functions as a cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2. nih.govsigmaaldrich.commerckmillipore.com By competing with ATP for binding to the kinase domain, it effectively prevents the phosphorylation and subsequent activation of ERK1 and ERK2. nih.govnih.gov The activation of ERK1/2, which are also known as p44 MAPK and p42 MAPK respectively, is a critical step in the signaling cascade, occurring through phosphorylation on both threonine and tyrosine residues by their upstream activators, MEK1/2. nih.gov

The inhibitory potency of FR180204 against ERK1 and ERK2 has been quantified in various studies, demonstrating its specificity. It exhibits significantly greater selectivity for ERK1/2 compared to other related kinases, such as p38α, and shows minimal activity against a range of other kinases including MEK1, IKKα, and Src even at high concentrations. sigmaaldrich.commerckmillipore.com

Inhibitory Activity of FR180204 Against ERK1/2
Target KinaseIC₅₀ (μM)Kᵢ (μM)
ERK10.51 nih.govmedchemexpress.com0.31 medchemexpress.com
ERK20.33 nih.govmedchemexpress.com0.14 medchemexpress.com

The inhibition of ERK1/2 activation by FR180204 directly impacts the activity of downstream transcription factors that are regulated by this cascade. A primary example is the Activator Protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, often composed of proteins from the JUN and FOS families, and its activity is stimulated by the MAPK signaling pathways. researchgate.net Research has shown that FR180204 effectively inhibits TGF-β-induced AP-1 activation in Mv1Lu epithelial cells with an IC₅₀ value of 3.1 μM. sigmaaldrich.commerckmillipore.commedchemexpress.com This demonstrates that by blocking the ERK pathway, FR180204 prevents the downstream signaling events that lead to the transactivation of AP-1, thereby affecting the expression of genes involved in processes like cell proliferation and transformation. researchgate.net

Crosstalk with Other Key Signaling Networks

The MAPK/ERK pathway does not operate in isolation; it engages in extensive crosstalk with other signaling networks. Consequently, the inhibition of ERK1/2 by FR180204 has broader implications for cellular signaling.

A significant level of interplay exists between the MAPK/ERK and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are both crucial regulators of cell survival and proliferation. frontiersin.orgnih.gov These two pathways can activate or inhibit each other depending on the cellular context. nih.gov The central role of both pathways in cancer progression has made them key therapeutic targets. nih.gov

Studies utilizing FR180204 in conjunction with inhibitors of the PI3K/Akt pathway have highlighted this crosstalk. For instance, in human colorectal cancer cell lines (DLD-1 and LoVo), the combined treatment with FR180204 and the Akt inhibitor API-1 resulted in a more significant cytotoxic and anti-proliferative effect than either agent alone. nih.gov This synergistic effect underscores the interconnectedness of the two pathways, where simultaneous inhibition can more effectively block cancer cell growth and DNA synthesis. nih.gov

Recent evidence has established a direct link between ERK1/2 activity and the Hippo/YAP signaling pathway, which is critical for controlling organ size and tumorigenesis. nih.govnih.govoncotarget.com The inhibition of ERK1/2 by FR180204 has been shown to down-regulate the Hippo/YAP pathway in human non-small cell lung cancer (NSCLC) cells. nih.govoncotarget.com

Specifically, treatment with FR180204 leads to a dose-dependent decrease in the protein level of Yes-associated protein (YAP), the primary downstream effector of the Hippo pathway. nih.gov This reduction in YAP protein is accompanied by a decrease in the transcriptional activity of the Hippo pathway and reduced mRNA levels of its downstream target genes. nih.govoncotarget.com

Effects of FR180204-Mediated ERK Inhibition on the Hippo/YAP Pathway in NSCLC Cells
Parameter AffectedObserved EffectReference
YAP Protein LevelDecreased nih.govoncotarget.com
Hippo Pathway Reporter ActivityDecreased nih.gov
mRNA levels of CTGF, Gli2, BIRC5Decreased nih.govoncotarget.com

This crosstalk provides a mechanism by which inhibiting the ERK cascade can suppress tumor cell migration and invasion by modulating the stability and function of YAP. nih.gov

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are central signaling hubs in inflammation and cancer. nih.govembopress.org There is considerable crosstalk between these pathways and the MAPK/ERK cascade. The activation of NF-κB and STAT3 often involves upstream signals that can also activate the ERK pathway. Furthermore, NF-κB and STAT3 can cooperate to control the expression of genes involved in cell proliferation and survival. nih.gov For instance, NF-κB activation can lead to the production of cytokines like Interleukin-6 (IL-6), which in turn activates STAT3 in both cancer and immune cells. embopress.orgmdpi.com

Given that the MAPK/ERK pathway is a known upstream regulator involved in inflammation and cellular stress responses that activate NF-κB and STAT3, inhibition of ERK1/2 by FR180204 is anticipated to influence these networks. By blocking a key component of the signaling machinery that contributes to their activation, FR180204 may indirectly modulate the activity of NF-κB and STAT3, thereby affecting inflammatory responses and cell survival.

Effects on p53 Activation

The tumor suppressor protein p53 is a critical regulator of cell fate, orchestrating responses to cellular stress, such as DNA damage, to induce cell cycle arrest, senescence, or apoptosis. The activation of p53 is a tightly controlled process involving post-translational modifications, including phosphorylation. The ERK signaling pathway has been identified as one of the upstream cascades capable of activating p53.

Research indicates a functional link where ERK1/2 can directly phosphorylate p53, particularly at Serine-15, which can lead to its stabilization and accumulation. nih.gov This phosphorylation can interfere with the binding of negative regulators like MDM2, thereby promoting p53's transcriptional activity. nih.gov Consequently, the ERK-p53 signaling axis is implicated in mediating cellular responses to certain stimuli, including some forms of chemotherapy-induced apoptosis. nih.govspandidos-publications.com

Given that FR180204 is a selective inhibitor of ERK1 and ERK2, it directly interferes with this signaling cascade. By preventing the phosphorylation and activation of ERK, FR180204 can suppress the downstream activation of p53 that is dependent on ERK signaling. nih.gov Studies using other ERK pathway inhibitors have demonstrated that blocking this cascade can suppress both constitutive mutant p53 expression and inducible wild-type p53 activation under specific cellular contexts. nih.govaacrjournals.org Therefore, FR180204 serves as a tool to investigate and potentially modulate the ERK-dependent functions of p53 in cellular stress responses.

Modulation of TGF-β Signaling

Transforming growth factor-β (TGF-β) is a multifunctional cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, and extracellular matrix production. The TGF-β signaling pathway involves both canonical SMAD-dependent pathways and non-canonical pathways, which include the ERK MAP kinase cascade.

FR180204 has been shown to effectively modulate the non-canonical TGF-β signaling pathway. Specifically, it blocks the ERK-mediated signaling cascade that occurs downstream of TGF-β receptor activation. caymanchem.com A key outcome of this pathway is the activation of the transcription factor Activator Protein-1 (AP-1), which is involved in mediating many of the cellular responses to TGF-β. Research has demonstrated that FR180204 inhibits TGF-β-induced AP-1 activation in Mv1Lu mink lung epithelial cells with an IC50 of 3.1 μM. caymanchem.comtocris.com

Further detailed studies in human vascular smooth muscle cells (VSMC) have elucidated the role of ERK in TGF-β-mediated proteoglycan synthesis. TGF-β stimulates the production of biglycan, a proteoglycan involved in matrix assembly. This effect is mediated by ERK. The use of FR180204 demonstrated a concentration-dependent decrease in TGF-β-stimulated proteoglycan synthesis, effectively blocking both glycosaminoglycan (GAG) chain elongation and core protein synthesis. nih.gov At a concentration of 10 μM, FR180204 caused a 100% decrease of the TGF-β-stimulated component. nih.gov

Table 1: Effect of FR180204 on TGF-β Signaling
Cell Line/SystemProcess InvestigatedKey FindingFR180204 ConcentrationReference
Mv1Lu (Mink Lung Epithelial Cells)TGF-β-induced AP-1 ActivationInhibition of AP-1 activationIC50 = 3.1 μM caymanchem.comtocris.com
Human Vascular Smooth Muscle CellsTGF-β-mediated Proteoglycan SynthesisConcentration-dependent decrease in synthesis0.1–10 μM nih.gov
Human Vascular Smooth Muscle CellsTGF-β-stimulated Biglycan Core Protein Synthesis100% decrease of TGF-β-stimulated component10 μM nih.gov

Specific Cellular Processes Regulated by ERK Inhibition

Cell Cycle Progression and Regulation

The progression of a cell through the division cycle is a highly regulated process driven by the sequential activation of cyclin-dependent kinases (CDKs). mdpi.com The MAPK/ERK pathway is a key signaling cascade initiated by growth factors that controls the transition through the G1 phase and entry into the S (DNA synthesis) phase. mdpi.com The pathway influences the expression and activity of critical cell cycle components, including cyclins and CDK inhibitors (CKIs). mdpi.com

By inhibiting ERK1 and ERK2, FR180204 directly impacts this regulatory network. Inhibition of ERK signaling can lead to cell cycle arrest, primarily in the G1 phase. The mechanism often involves the stabilization of CKIs like p21 and p27. manchester.ac.uk These inhibitors bind to and inactivate CDK-cyclin complexes, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, which is necessary for the G1-S transition. manchester.ac.uk Thus, FR180204 can be utilized to halt cell cycle progression and study the specific roles of ERK signaling in driving cellular division.

Cellular Proliferation and Growth Control

The MAPK/ERK pathway is fundamentally linked to cellular proliferation, acting as a central conduit for signals from growth factors that instruct cells to grow and divide. nih.gov Hyperactivation of this pathway is a common feature in various cancers, leading to uncontrolled cell proliferation.

FR180204, by blocking ERK activity, demonstrates significant anti-proliferative effects in various cell types. In studies on human colorectal cancer (CRC) cell lines, such as DLD-1 and LoVo, FR180204 was shown to inhibit cell proliferation. nih.gov A Bromodeoxyuridine (BrdU) assay, which measures DNA synthesis, confirmed that treatment with 10 µM FR180204 reduced the proliferation of these cancer cells. nih.gov Furthermore, research on immune cells has shown that FR180204 inhibits the in vitro proliferation of lymph node cells from mice immunized with type II collagen, indicating its impact on proliferation in the context of an immune response. nih.gov

Table 2: Anti-Proliferative Effects of FR180204
Cell TypeAssayEffect of FR180204Reference
Human Colorectal Cancer Cells (DLD-1, LoVo)BrdU Incorporation AssayReduced cell proliferation at 10 µM nih.gov
Murine Collagen-Specific T CellsIn vitro proliferation assayInhibition of CII-induced proliferation nih.gov

Cellular Survival and Apoptosis Induction

In addition to promoting proliferation, the ERK signaling pathway transmits potent pro-survival signals that protect cells from apoptosis (programmed cell death). mdpi.com It regulates the activity of several members of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. spandidos-publications.com Activated ERK can phosphorylate and inactivate pro-apoptotic proteins while promoting the function of anti-apoptotic proteins, thereby tipping the balance towards cell survival.

Inhibition of the ERK pathway by FR180204 can shift this balance, sensitizing cells to apoptosis. By blocking the pro-survival signals, FR180204 can lead to the activation of the apoptotic cascade. nih.gov In human colorectal cancer cells, while FR180204 alone has anti-proliferative effects, its combination with an inhibitor of the parallel PI3K/Akt survival pathway results in a significantly enhanced induction of apoptosis. nih.gov This suggests that dual blockade of these key survival pathways is highly effective in triggering cancer cell death. The mechanism involves disrupting the suppression of pro-apoptotic proteins and can lead to the activation of caspases, the executioner enzymes of apoptosis. nih.govresearchgate.net

Cellular Migration and Invasion Dynamics

Cell migration and invasion are fundamental processes in both normal physiological events, like wound healing, and in pathological conditions, most notably cancer metastasis. uni-freiburg.de The RAS-ERK signaling pathway plays a conserved and critical role in promoting these motile and invasive behaviors. nih.gov ERK activation drives changes in the cytoskeleton, particularly actin polymerization, and modulates the turnover of adhesion molecules, which are essential for cell movement. nih.gov

As a specific inhibitor of ERK, FR180204 is expected to interfere with these processes. By blocking ERK signaling, FR180204 can inhibit the molecular machinery that drives cell protrusion and movement. Studies using other ERK pathway inhibitors in various cancer models have confirmed this role. For instance, inhibition of the upstream EGFR-ERK pathway has been shown to reduce the migratory potency of oral squamous carcinoma cells. researchgate.net Similarly, pharmacological inhibition of the related kinase ERK5 has been found to compromise the invasive ability of breast cancer cells. manchester.ac.uk These findings underscore the central role of ERK signaling in cell motility and establish FR180204 as a valuable tool for investigating the mechanisms of cell migration and invasion.

Cell Differentiation Processes

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs a wide array of cellular processes, including proliferation, survival, and differentiation nih.govcellsignal.com. The selective inhibitor FR180204, which targets ERK1 and ERK2, has been instrumental in elucidating the specific roles of this pathway in cell fate decisions nih.govmedchemexpress.com. Research has demonstrated that the MAPK/ERK cascade is integral to the regulation of differentiation in various cell types, from embryonic stem cells to more specialized lineages like neuronal cells mdpi.comembopress.org.

In the context of embryonic development, ERK signaling is a key driver of the transition from a naïve pluripotent state to a formative state that is primed for differentiation biorxiv.org. The level and duration of ERK activity can act as a switch in determining cell fate during endoderm and ectoderm specification mdpi.com. For instance, in PC12 cells, a well-established model for neuronal differentiation, the activation of the ERK pathway is necessary for the induction of a neuronal phenotype embopress.org. This process involves the ERK-mediated phosphorylation of transcription factors such as c-Jun, which in turn regulates the expression of genes required for neuronal differentiation embopress.org. Conversely, inhibition of this pathway can prevent or impede differentiation biorxiv.org. The precise control of ERK signaling is therefore essential for the proper execution of developmental programs.

Studies utilizing FR180204 have helped to confirm the necessity of ERK activity in these differentiation processes. By selectively blocking ERK phosphorylation, researchers can observe the downstream consequences on gene expression and cellular morphology, thereby solidifying the pathway's role in guiding cell differentiation nih.gov.

Angiogenic Processes and Epithelial Mesenchymal Transition (EMT)

Angiogenesis, the formation of new blood vessels, and epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, are fundamental processes in development and disease, particularly in cancer progression where they facilitate tumor growth and metastasis frontiersin.orgnih.gov. The ERK signaling pathway is a significant regulator of both of these complex cellular events mdpi.commdpi.com.

Angiogenesis is driven by various growth factors, with Vascular Endothelial Growth Factor (VEGF) being a dominant regulator nih.govuab.edu. The binding of VEGF to its receptor (VEGFR) triggers downstream signaling cascades, including the Raf-MEK-ERK pathway, which promotes endothelial cell proliferation, migration, and survival—key steps in the formation of new blood vessels mdpi.com.

Similarly, EMT is a multifaceted process that allows for increased cell motility and invasiveness nih.gov. The ERK pathway can be activated by various signals that induce EMT, leading to the expression of transcription factors that orchestrate the changes in cell phenotype associated with this transition mdpi.com. There is a recognized interplay between angiogenesis and EMT, where they can mutually promote each other, contributing significantly to tumor invasion and therapeutic resistance frontiersin.org. Given that FR180204 is a selective inhibitor of ERK, it has the potential to interfere with these processes by blocking the downstream signaling required for both angiogenesis and EMT.

Cellular Metabolism

Cellular metabolism is a complex network of biochemical reactions that provide cells with the necessary energy and building blocks for their functions. The MAPK/ERK signaling pathway has emerged as a crucial regulator of metabolic reprogramming, a hallmark of cancer cells known as the Warburg effect nih.govresearchgate.net. This metabolic shift involves an increase in glucose uptake and its conversion to lactate, even in the presence of oxygen (aerobic glycolysis) nih.gov. This altered metabolism supports the high proliferative rate of tumor cells by providing them with ATP and essential macromolecules nih.govresearchgate.net.

The ERK pathway influences this metabolic reprogramming by regulating the expression and activity of key glycolytic enzymes nih.gov. Receptor tyrosine kinases (RTKs), which are often upstream of the ERK pathway, respond to various growth factors and hormones to control cellular and tissue-specific metabolic processes frontiersin.org. Dysregulation of RTK signaling can lead to metabolic diseases frontiersin.org.

Research into the role of the ERK pathway in metabolism has highlighted its importance in both normal and pathological states. For instance, in cancer, the constitutive activation of the ERK pathway due to mutations in oncogenes contributes to the maintenance of the Warburg phenotype nih.gov. Therefore, inhibitors of the ERK pathway, such as FR180204, are being investigated for their potential to interfere with the metabolic adaptations of cancer cells.

Inflammatory Responses

The ERK pathway is a central component of the signaling cascades that regulate inflammatory responses nih.govnih.gov. It is activated by a variety of stimuli, including cytokines and pathogen-associated molecular patterns, in inflammatory cells nih.gov. The activation of ERK is essential for the production of pro-inflammatory mediators and for orchestrating both cell-mediated and humoral immune responses nih.govnih.gov.

The anti-inflammatory potential of FR180204 has been demonstrated in a mouse model of collagen-induced arthritis, which serves as an animal model for rheumatoid arthritis nih.gov. In this model, the administration of FR180204 significantly ameliorated the clinical signs of arthritis and reduced the levels of plasma anti-collagen antibodies nih.gov. Furthermore, FR180204 was shown to inhibit the proliferation of T cells in response to collagen, indicating its effect on the adaptive immune response nih.gov.

In vitro studies have further elucidated the role of ERK inhibition by FR180204 in modulating inflammatory responses. For example, in human conjunctival epithelial cells, FR180204 was shown to affect the expression of pro-inflammatory cytokines such as IL-6 and IL-8 when stimulated with IL-1β researchgate.net. These findings underscore the critical role of the ERK pathway in inflammation and highlight the therapeutic potential of its selective inhibition.

Data Tables

Table 1: Effect of FR180204 on Inflammatory Responses in a Mouse Model of Collagen-Induced Arthritis nih.gov
ParameterEffect of FR180204 TreatmentInhibition (%)
Clinical Arthritis ScoreSignificantly ameliorated-
Plasma Anti-CII Antibody LevelsSignificantly decreased62%
Delayed-Type Hypersensitivity (100 mg/kg)Attenuated62%
In vitro CII-induced Lymph Node Cell ProliferationInhibited-
Table 2: Impact of FR180204 on Pro-inflammatory Cytokine Expression in Human Conjunctival Epithelial Cells researchgate.net
Cell TypeStimulusTreatmentMeasured CytokinesObserved Effect
LSCs and CECsIL-1βFR180204 (10 µM)IL-6, IL-8, IL-33Modulation of expression levels

Preclinical Investigations and Therapeutic Relevance in Disease Models

Oncology Research Applications

The aberrant activation of the ERK pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. FR180204's ability to inhibit ERK1 and ERK2 kinase activity has been explored in various cancer contexts. nih.gov

The anti-proliferative effects of FR180204 have been demonstrated across a range of human cancer cell lines. In colorectal cancer (CRC) cells, such as DLD-1 and LoVo, FR180204 decreased cell proliferation in a time- and dose-dependent manner. nih.gov For instance, at the highest concentration tested, cell viability in LoVo cells was reduced to approximately 30%, while DLD-1 cell viability was around 50%. nih.gov Studies have also noted its activity in cell lines derived from adrenocortical carcinoma, mesothelioma, prostate adenocarcinoma, pancreatic adenocarcinoma, and non-small cell lung carcinoma. cancerrxgene.org

The mechanism of action in these cell lines often involves the induction of apoptosis, or programmed cell death. In LoVo colorectal cancer cells, treatment with FR180204 led to a higher susceptibility to apoptosis compared to DLD-1 cells. nih.gov This induction of apoptosis is a key indicator of the efficacy of a chemotherapeutic agent. nih.gov

Table 1: Overview of Cancer Types and Cell Lines Investigated with FR180204
Cancer TypeExample Cell LinesObserved Effects
Colorectal AdenocarcinomaDLD-1, LoVoDecreased cell proliferation, induction of apoptosis.
Adrenocortical Carcinoma-Screened for sensitivity.
Mesothelioma-Screened for sensitivity.
Prostate Adenocarcinoma-Screened for sensitivity.
Pancreatic Adenocarcinoma-Screened for sensitivity.
Non-Small Cell Lung Carcinoma-Screened for sensitivity.

The therapeutic potential of ERK inhibitors like FR180204 has been further substantiated in in vivo studies using murine cancer models. While specific in vivo data for FR180204 is part of broader research into ERK inhibitors, related compounds have shown the ability to inhibit tumor growth in various mouse tumor models. researchgate.net These preclinical models are crucial for evaluating the efficacy of anticancer agents in a whole-organism context. The use of humanized mouse models is also becoming more prevalent for evaluating immunotherapeutic strategies, which could be relevant for combination therapies involving ERK inhibitors. researchgate.net

To enhance anti-cancer effects and overcome potential resistance mechanisms, FR180204 has been investigated in combination with other targeted therapies. A notable strategy involves the dual inhibition of the ERK and PI3K/AKT pathways, another critical signaling cascade in cancer. nih.gov

In colorectal cancer cells, combining FR180204 with an Akt inhibitor, API-1, resulted in significantly enhanced apoptosis and cytotoxicity compared to either agent alone. nih.gov This combination therapy led to the downregulation of anti-apoptotic proteins like B-cell lymphoma-2 (BCL2) and the upregulation of pro-apoptotic proteins. nih.gov Similar synergistic effects have been observed in other cancer types, such as non-small cell lung cancer and triple-negative breast cancer, when combining MEK (a kinase upstream of ERK) and AKT inhibitors. nih.govplos.org This suggests that simultaneously blocking these two major pathways could be a powerful therapeutic strategy. nih.gov

Immunological and Inflammatory Disease Models

Beyond oncology, the ERK pathway plays a significant role in regulating immune responses and inflammation. This has led to the investigation of FR180204 in models of autoimmune and inflammatory diseases.

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. mdpi.com The ERK pathway is known to be activated by various inflammatory stimuli and is implicated in the pathogenesis of RA. nih.gov

In a collagen-induced arthritis (CIA) mouse model, which mimics human RA, the preventive administration of FR180204 significantly ameliorated the clinical signs of arthritis and associated body weight loss. nih.gov Furthermore, mice treated with FR180204 showed a significant reduction in plasma levels of anti-collagen antibodies, which are key drivers of the disease. nih.gov These findings suggest that ERK inhibition can regulate both the humoral and cell-mediated immune responses that contribute to the development of CIA. nih.gov

Table 2: Effects of FR180204 in a Murine Model of Rheumatoid Arthritis
ParameterEffect of FR180204 TreatmentSignificance
Clinical Arthritis ScoreSignificantly amelioratedDemonstrates clinical efficacy
Body Weight LossSignificantly amelioratedIndicates improved overall health
Plasma Anti-Collagen Antibody LevelsDecreased by 62%Shows modulation of humoral immunity

Delayed-type hypersensitivity (DTH) is a T-cell-mediated inflammatory response. The effect of FR180204 on this response was also evaluated in mice immunized with type II collagen. FR180204 was found to attenuate the DTH response in a dose-dependent manner. nih.gov Specifically, inhibitions of 52% and 62% were observed at different doses. nih.gov

Additionally, FR180204 inhibited the in vitro proliferation of lymph node cells from these immunized mice, indicating a direct effect on the activation of collagen-specific T cells. nih.gov This demonstrates the compound's ability to modulate T-cell-driven immune responses, which are central to many autoimmune and inflammatory conditions. nih.gov

Anti-inflammatory Effects in Atherosclerosis Models

Atherosclerosis is a chronic inflammatory disease of the arteries, and the ERK signaling pathway is implicated in the inflammatory processes that drive its progression. Research in animal models has demonstrated that the inhibition of ERK1/2 can lead to a reduction in atherosclerotic lesions. nih.gov While studies specifically employing FR180204 in atherosclerosis models are not extensively documented, the known anti-inflammatory properties of ERK inhibitors provide a strong rationale for its potential efficacy. For instance, in a mouse model of collagen-induced arthritis, FR180204 was shown to ameliorate the clinical symptoms and reduce the production of anti-collagen type II antibodies, indicating a potent anti-inflammatory effect. nih.gov This anti-inflammatory action is relevant to atherosclerosis, as the disease involves both cell-mediated and humoral immune responses.

The mechanism by which ERK inhibition may mitigate atherosclerosis is multifaceted. The ERK pathway is involved in the expression of various pro-inflammatory cytokines and chemokines that are crucial for the recruitment of immune cells to the arterial wall, a key event in plaque formation. By inhibiting ERK, FR180204 could potentially reduce the local inflammatory milieu within atherosclerotic plaques.

Table 1: Effects of the ERK Inhibitor FR180204 in a Mouse Model of Collagen-Induced Arthritis

Parameter Effect of FR180204 Treatment Reference
Clinical Arthritis Score Significantly ameliorated nih.gov
Body Weight Loss Significantly ameliorated nih.gov
Plasma Anti-CII Antibody Levels Significant decrease (62%) nih.gov
Delayed-Type Hypersensitivity Attenuated in a dose-dependent manner nih.gov
In vitro CII-induced T-cell Proliferation Inhibited nih.gov

T-Cell Exhaustion Mechanisms

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. nih.gov The ERK signaling pathway plays a pivotal role in T-cell activation, differentiation, and survival. nih.gov Consequently, modulation of this pathway could influence the development of T-cell exhaustion.

Studies have shown that selective activation of the ERK pathway can lead to more robust anti-viral T-cell responses and less evidence of T-cell exhaustion during the chronic phase of a viral infection. frontiersin.org This suggests that the inhibition of ERK signaling by a compound like FR180204 might have complex effects on T-cell function. While sustained ERK signaling is necessary for full effector T-cell differentiation, its inhibition could potentially favor the development of memory-like T-cells and prevent terminal exhaustion. In a study on collagen-induced arthritis in mice, FR180204 was found to inhibit the proliferation of T-cells in response to collagen, demonstrating its modulatory effect on T-cell responses. nih.gov The precise impact of FR180204 on the transcriptional programs and inhibitory receptor expression associated with T-cell exhaustion warrants further investigation.

Neurodegenerative and Ischemic Conditions

Neuroprotective Effects in Ischemic Brain Injury Models

Ischemic stroke is a leading cause of death and disability, and the ERK signaling pathway is critically involved in the neuronal response to ischemic injury. The role of ERK activation in this context is debated, with evidence suggesting both protective and detrimental effects. However, some studies indicate that inhibition of the ERK cascade can be neuroprotective. In various animal models of cerebral ischemia, the administration of neuroprotective agents has been shown to reduce infarct volume and improve neurological outcomes. nih.govnih.govmdpi.com

While direct studies of FR180204 in animal models of ischemic stroke are limited, its function as an ERK inhibitor suggests potential neuroprotective activity. The inhibition of ERK could mitigate some of the downstream effects of ischemic injury, such as apoptosis and inflammation. For instance, in a model of dengue virus infection, FR180204 was shown to limit hepatocyte apoptosis and reduce liver injury. medchemexpress.com This anti-apoptotic effect could be beneficial in the context of ischemic brain injury, where neuronal cell death is a major contributor to neurological deficits.

Reduction of Iron-Mediated Neuronal Damage

Iron accumulation in the brain is a feature of several neurodegenerative diseases and can contribute to neuronal damage through the generation of reactive oxygen species and oxidative stress. The ERK signaling pathway can be activated by oxidative stress and has been implicated in oxidative neuronal injury. researchgate.net Therefore, inhibiting this pathway could potentially protect against iron-mediated neurotoxicity.

Although there is no direct evidence from studies using FR180204, the link between iron-induced oxidative stress and ERK activation provides a rationale for its potential neuroprotective role in this context. By blocking the ERK pathway, FR180204 might interrupt the signaling cascade that leads to neuronal damage in conditions of iron overload.

Modulation of Neuroglobin Phosphorylation

Neuroglobin is a heme-containing protein expressed in the nervous system that is thought to have a neuroprotective function, particularly under hypoxic or ischemic conditions. nih.govnih.gov Recent research has shown that the phosphorylation of neuroglobin is a key regulatory mechanism of its protective effects.

A significant finding is that the ERK inhibitor FR180204 has been shown to inhibit the phosphorylation of neuroglobin in neuronal cells following hypoxia. researchgate.net In an experimental setup, neuroglobin-expressing cells were subjected to hypoxic conditions in the presence and absence of FR180204. The results demonstrated that FR180204 prevented the hypoxia-induced increase in neuroglobin phosphorylation. researchgate.netresearchgate.net This suggests that the neuroprotective effects of neuroglobin may be modulated by the ERK pathway and that FR180204 can be used as a tool to investigate these mechanisms.

Table 2: Effect of FR180204 on Neuroglobin Phosphorylation in Hypoxic Neuronal Cells

Condition Treatment Outcome on Neuroglobin Phosphorylation Reference
Normoxia Control Baseline phosphorylation researchgate.net
Hypoxia Control Increased phosphorylation researchgate.net
Hypoxia FR180204 (0.5 µM) Inhibition of hypoxia-induced phosphorylation researchgate.net

Influence on Cognitive Impairment

The ERK signaling pathway is fundamental for synaptic plasticity and memory formation, processes that are essential for cognitive function. nih.gov Therefore, modulation of this pathway can have a significant impact on cognition. Potentiation of nuclear ERK signaling has been shown to enhance cognition in healthy rodents and rescue cognitive impairments in animal models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. nih.gov

Given the critical role of ERK in cognition, the use of an ERK inhibitor like FR180204 would be expected to influence cognitive processes. The nature of this influence is likely to be context-dependent. In healthy individuals, inhibition of ERK might impair learning and memory. However, in the context of neurodegenerative diseases where ERK signaling may be dysregulated, a selective inhibitor could potentially restore balance to the pathway and have beneficial effects. Further research using FR180204 in animal models of cognitive impairment is needed to clarify its specific effects on learning and memory. neupsykey.com

Viral Infection Models

Current research available does not provide specific information on the use or effects of FR180204 in murine models of Dengue Virus (DENV) pathogenesis. While numerous studies focus on the complexities of DENV infection and the host immune response in mouse models, the role of the specific signaling pathways targeted by FR180204 has not been explicitly investigated with this compound in the context of DENV infection.

Similarly, there is a lack of available scientific literature detailing the effects of FR180204 on hepatocyte apoptosis and liver injury specifically within the context of viral infections. The mechanisms of virus-induced liver injury and apoptosis are areas of intensive research nih.govnih.govmdpi.com; however, studies directly implicating FR180204 in modulating these processes in viral infection models have not been identified.

Other Emerging Research Areas

The axolotl, with its remarkable capacity for spinal cord regeneration, serves as a valuable model for studying the molecular mechanisms of tissue repair frontiersin.orgelifesciences.orgresearchgate.net. In the context of investigating long-range signaling in response to injury, a study explored the role of neuronal activation in the axolotl brain on tail regeneration. To determine if inhibiting Erk signaling in the brain had a downstream effect on the regenerating spinal cord, the Erk inhibitor FR180204 was injected into the axolotl brain. The results indicated that this intervention did not affect Erk expression in the regenerating spinal cord or limb tissue, suggesting that the centrally inhibited Erk signaling did not have a distal effect on this pathway at the site of regeneration under the experimental conditions used nih.govresearchgate.net.

Research into the development of the lacrimal gland has identified crucial roles for various signaling pathways, including the FGFR-ERK signaling cascade, in processes such as budding and branching morphogenesis arvojournals.orgnih.govresearchgate.net. While the importance of the ERK pathway is established, specific studies utilizing FR180204 to probe the dynamics of lacrimal gland growth have not been reported in the available scientific literature.

FR180204 has been instrumental in preclinical murine models aimed at understanding the mechanisms of bladder pain, particularly in the context of interstitial cystitis/bladder pain syndrome (IC/BPS) ed.ac.uked.ac.ukum.es. These studies have focused on the role of the extracellular signal-regulated kinase (ERK) pathway in mediating bladder hyperalgesia.

In these models, FR180204 is used as a selective inhibitor of ERK1/2. Research has demonstrated that intravesical administration of substances that induce bladder pain leads to the activation of ERK1/2 in the urothelium. Pre-treatment with FR180204 has been shown in some models to prevent or reduce the development of bladder hyperalgesia, indicating a direct role for the ERK1/2 pathway in the signaling cascade that leads to pain perception in the bladder. These findings suggest that targeting the ERK pathway could be a potential therapeutic strategy for managing bladder pain.

Advanced Research Methodologies and Assays

In Vitro Kinase Activity Assays

In vitro kinase activity assays are fundamental for determining the direct inhibitory effect of FR 180204 on its target kinases, ERK1 and ERK2, as well as assessing its selectivity against other kinases. These assays typically involve incubating the kinase enzyme with a substrate, ATP, and the test compound (FR 180204), followed by measuring the level of substrate phosphorylation.

FR 180204 has been characterized as an ATP-competitive inhibitor of ERK1 and ERK2. Studies have reported Ki values of 0.31 µM for ERK1 and 0.14 µM for ERK2, indicating potent inhibition of these kinases wikipedia.orgamericanelements.comscilit.com. Its selectivity has been evaluated against a panel of other kinases, demonstrating significantly lower potency against p38α (IC50 = 10 µM) and negligible inhibition of kinases such as MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations up to 30 µM wikipedia.orgscilit.comias.edu.

Table 1: In Vitro Kinase Inhibition Profile of FR 180204

Kinase TargetInhibition TypeKi (µM)IC50 (µM)Selectivity
ERK1ATP-competitive0.310.51Selective
ERK2ATP-competitive0.140.33Selective
p38α--10~30-fold less potent than ERK1/2
MEK1-->30Little/no inhibition
MKK4-->30Little/no inhibition
IKKα-->30Little/no inhibition
PKCα-->30Little/no inhibition
Src-->30Little/no inhibition
Syc-->30Little/no inhibition
PDGFα-->30Little/no inhibition

Note: Data compiled from multiple sources wikipedia.orgamericanelements.comscilit.comias.edu.

A typical kinase assay protocol used involves coating Nunc-Immuno MaxiSorp plates with a substrate like Myelin Basic Protein (MBP). After washing and blocking, the test compounds (including FR 180204), ATP, and recombinant ERK2 are added. Following incubation, phosphorylated MBP is detected using an anti-phospho MBP antibody and an HRP-conjugated secondary antibody. HRP activity is then measured using a chemiluminescent substrate wikipedia.orgwikipedia.orgfishersci.ca.

While the provided search results primarily describe a non-ELISA based kinase assay using antibody detection of phosphorylated substrate on coated plates wikipedia.orgwikipedia.orgfishersci.ca, ELISA-based methods are also commonly used for kinase activity measurement. These assays often quantify the phosphorylation of a substrate by a kinase in solution, with detection achieved using antibodies specific to the phosphorylated substrate immobilized on an ELISA plate. The signal generated is proportional to the kinase activity. The search results did mention ELISA in the context of DNA fragmentation and caspase-3 activity, but not specifically for direct kinase activity measurement of ERK using FR180204 nih.govdsmz.detranscriptionfactor.org. However, the principle of using antibodies for detection is shared with the described in vitro kinase assay wikipedia.orgwikipedia.orgfishersci.ca.

Spectrophotometric and luminescent cell viability assays are widely used to assess the effect of compounds like FR 180204 on cell health, proliferation, and cytotoxicity. These assays rely on measuring metabolic activity or ATP levels, which are indicators of viable cells tcichemicals.comnih.govnih.govscholarsportal.info.

The WST-1 assay, a spectrophotometric method, involves the cleavage of the tetrazolium salt WST-1 into a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells and is quantified by measuring absorbance wikipedia.orgnih.govtcichemicals.com. Studies using the WST-1 assay have shown that FR 180204 affects the viability of various cell lines, including colorectal cancer cells nih.gov. For instance, the half-maximal inhibitory concentration (IC50) of FR 180204 was determined to be 150 µM in DLD-1 cells after 24 and 48 hours of treatment, and 80 µM (24 h) and 40 µM (48 h) in LoVo cells nih.gov.

The MTT assay is another common spectrophotometric assay where the tetrazolium dye MTT is reduced to an insoluble formazan product by viable cells. This formazan product requires solubilization before absorbance measurement wikipedia.orgtcichemicals.comscholarsportal.info. XTT assays are similar to MTT but produce a soluble formazan product dsmz.detcichemicals.com.

Luminescent assays, such as the CellTiter-Glo assay, quantify ATP, which is present in metabolically active cells. This method involves cell lysis and a luciferase reaction, where the luminescence generated is proportional to the amount of ATP and thus the number of viable cells nih.govnih.govscholarsportal.info.

Studies have employed these assays to demonstrate that FR 180204, alone or in combination with other agents, can reduce cell viability in various cancer cell lines nih.govdsmz.demacsenlab.com.

Table 2: Effect of FR 180204 on Cell Viability (IC50 values)

Cell LineAssay MethodTreatment DurationIC50 (µM)
DLD-1WST-124 hours150
DLD-1WST-148 hours150
LoVoWST-124 hours80
LoVoWST-148 hours40

Note: Data extracted from nih.gov.

Molecular and Cellular Biological Techniques

Beyond assessing kinase activity and cell viability, researchers utilize molecular and cellular biological techniques to investigate the downstream effects of FR 180204 on protein expression, gene expression, and cellular processes like apoptosis.

Western blot analysis is a crucial technique for detecting and quantifying specific proteins in cell lysates and examining their phosphorylation status. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein or its phosphorylated form.

Western blot has been used in studies involving FR 180204 to analyze the levels of key proteins in signaling pathways, particularly the MAPK/ERK pathway and the PI3K/Akt pathway nih.govtranscriptionfactor.orgfishersci.fi. Researchers have examined the expression and phosphorylation of ERK1/2 and Akt following treatment with FR 180204 nih.govfishersci.ca. For instance, Western blot analysis showed that FR 180204 treatment affected the levels of phosphorylated Akt and ERK1/2 in colorectal cancer cells nih.gov. It has also been used to assess the impact of FR 180204 on the phosphorylation of ATF-2 and Elk1, downstream targets of ERK fishersci.fifishersci.calaboratorynotes.com. Changes in the expression of proteins involved in apoptosis and cell cycle regulation, such as BAX, BAK, BIM, CYCD1, and cMYC, have also been evaluated using Western blot in cells treated with FR 180204 nih.govfishersci.calaboratorynotes.com.

Table 3: Proteins Analyzed by Western Blot in FR 180204 Studies

Protein TargetAnalysis TypeObserved Effect of FR 180204 (Examples)
p-AktPhosphorylationLevels affected by FR 180204 treatment nih.gov.
Total AktExpressionLevels examined nih.gov.
p-ERK1/2PhosphorylationLevels affected by FR 180204 treatment nih.gov. Inhibition of phosphorylation observed fishersci.fifishersci.ca.
Total ERK1/2ExpressionLevels examined nih.gov.
p-ATF-2PhosphorylationInhibition of phosphorylation observed fishersci.fi.
p-Elk1PhosphorylationReduction in levels observed fishersci.calaboratorynotes.com.
BIMExpressionUp-regulation observed after ERK1/2 inhibition fishersci.calaboratorynotes.com.
BAXExpressionIncreased expression levels observed with combination treatment nih.govtranscriptionfactor.org.
BAKExpressionIncreased expression levels observed with combination treatment nih.govtranscriptionfactor.org.
CYCD1ExpressionMarked reduction observed with combination treatment nih.gov.
cMYCExpressionMarked reduction observed with combination treatment nih.gov.
Cleaved caspase-3ExpressionInduction observed with combination treatment nih.gov.
Neuroglobin (Ngb)PhosphorylationInhibition of phosphorylation observed fishersci.ca.
COX-2ExpressionInhibition of induction observed scilit.com.

Note: Data compiled from multiple sources scilit.comnih.govtranscriptionfactor.orgfishersci.fifishersci.cafishersci.calaboratorynotes.com.

qRT-PCR is a sensitive technique used to quantify mRNA levels of specific genes, providing insights into transcriptional regulation. This method involves reverse transcribing RNA into cDNA, followed by PCR amplification using gene-specific primers and real-time detection of the amplified product.

Studies investigating FR 180204 have employed qRT-PCR to analyze changes in the mRNA expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and differentiation nih.govtranscriptionfactor.orgfishersci.fiwikidata.orgnih.gov. For example, qRT-PCR has been used to examine the expression levels of anti-apoptotic genes like BCL2 and BCL2L1 and pro-apoptotic genes such as BAX, BAK, and BIM in cancer cells treated with FR 180204 nih.govtranscriptionfactor.org. The effects of FR 180204 on the mRNA expression of cell cycle regulators like CYCD1 and cMYC have also been assessed nih.gov. Furthermore, qRT-PCR has been applied to study the impact of FR 180204 on the expression of genes related to osteoclast differentiation (e.g., NFATc1, Acp5/TRAP, MMP9, CtsK, DC-STAMP, TRAF6) and inflammatory responses (e.g., MMP-3, GC-A) fishersci.fiwikidata.orgnih.gov.

Detailed findings from qRT-PCR studies indicate that FR 180204 can significantly downregulate the mRNA levels of certain genes, such as BCL2 and BCL2L1, particularly in combination with other agents nih.gov. It has also been shown to inhibit the expression of MMP-3 mRNA induced by IL-1β fishersci.fi and affect the expression of GC-A mRNA nih.gov.

Table 4: Genes Whose mRNA Expression Was Analyzed by qRT-PCR in FR 180204 Studies

Gene TargetCellular Process InvolvedObserved Effect of FR 180204 (Examples)
BCL2Apoptosis (Anti-apoptotic)Significant downregulation observed with combination treatment nih.govtranscriptionfactor.org.
BCL2L1Apoptosis (Anti-apoptotic)Significant downregulation observed with combination treatment nih.govtranscriptionfactor.org.
BAXApoptosis (Pro-apoptotic)Increased expression levels observed with combination treatment nih.govtranscriptionfactor.org.
BAKApoptosis (Pro-apoptotic)Increased expression levels observed with combination treatment nih.govtranscriptionfactor.org.
BIMApoptosis (Pro-apoptotic)Expression levels examined nih.gov. Up-regulation observed after ERK1/2 inhibition fishersci.calaboratorynotes.com.
CYCD1Cell Cycle RegulationMarked reduction observed with combination treatment nih.gov.
cMYCCell Cycle RegulationMarked reduction observed with combination treatment nih.gov.
NFATc1Osteoclast DifferentiationExpression levels examined wikidata.org. Decreased expression observed when ERK phosphorylation was affected citeab.com.
Acp5/TRAPOsteoclast DifferentiationExpression levels examined wikidata.org.
MMP9Osteoclast DifferentiationExpression levels examined wikidata.org.
CtsKOsteoclast DifferentiationExpression levels examined wikidata.org.
DC-STAMPOsteoclast DifferentiationExpression levels examined wikidata.org.
TRAF6Osteoclast DifferentiationExpression levels examined wikidata.org.
MMP-3Inflammation, ECM RemodelingInhibition of IL-1β-induced mRNA expression observed fishersci.fi.
GC-ASignalingExpression affected nih.gov.
VEGFAAngiogenesisRelative mRNA expression levels examined sigmaaldrich.com.

Note: Data compiled from multiple sources nih.govtranscriptionfactor.orgfishersci.fifishersci.calaboratorynotes.comwikidata.orgnih.govciteab.comsigmaaldrich.com.

DNA fragmentation is a hallmark of apoptosis, the process of programmed cell death. DNA fragmentation assays are used to detect and quantify the cleavage of genomic DNA into smaller fragments. ELISA-based DNA fragmentation assays, such as the Cell Death Detection ELISA Plus kit, are commonly employed for this purpose. These kits typically quantify cytoplasmic histone-associated DNA fragments nih.govdsmz.detranscriptionfactor.org.

Studies utilizing ELISA-based DNA fragmentation assays have shown that treatment with FR 180204 can induce DNA fragmentation, indicating the induction of apoptosis nih.govdsmz.de. For example, treatment with FR 180204 alone elevated the DNA fragmentation rate in colorectal cancer cells compared to control cells nih.gov. The combination of FR 180204 with other agents has been shown to result in significant apoptosis, as evidenced by increased DNA fragmentation nih.govdsmz.de.

Table 5: Effect of FR 180204 on DNA Fragmentation

Cell LineTreatmentObservation
DLD-1FR 180204 aloneElevated DNA fragmentation rate compared to control nih.gov.
LoVoFR 180204 aloneElevated DNA fragmentation rate compared to control nih.gov.
DLD-1FR 180204 + API-1Significant apoptosis and cytotoxicity compared to single agents nih.govtranscriptionfactor.org.
LoVoFR 180204 + API-1Significant apoptosis and cytotoxicity compared to single agents nih.govtranscriptionfactor.org.
MDA-MB-453Trastuzumab + AT-101 (with FR180204 pretreatment)Cell viability significantly decreased by combination compared to FR180204 alone dsmz.de. DNA fragmentation induced by combination dsmz.de.
SKBR-3Trastuzumab + AT-101 (with FR180204 pretreatment)Cell viability significantly decreased by combination compared to FR180204 alone dsmz.de. DNA fragmentation induced by combination dsmz.de.

Note: Data compiled from multiple sources nih.govdsmz.detranscriptionfactor.org.

Other methods for assessing cell death and apoptosis mentioned in the context of FR 180204 research include fluorescence microscopy with dyes like ethidium (B1194527) bromide and acridine (B1665455) orange, and caspase-3/7 activity assays nih.govdsmz.de.

Caspase Activity Assays

Caspase activity assays are used to measure the activation of caspases, which are key enzymes involved in apoptosis (programmed cell death). Research has investigated the effects of FR 180204, often in combination with other agents, on caspase activity to assess its role in inducing apoptosis. For instance, studies combining FR 180204 with the Akt inhibitor API-1 in colorectal cancer cells (DLD-1 and LoVo) evaluated caspase-3 activity levels. nih.govnih.gov The combination treatment resulted in significant apoptosis and cytotoxicity compared to single-agent treatment, indicating an impact on the apoptotic pathway, which involves caspase activation. nih.govnih.gov

Cell Migration and Invasion Assays (e.g., Transwell)

Cell migration and invasion assays, such as the Transwell assay, are crucial for evaluating the ability of cells to move and penetrate through a barrier, processes important in development, immune responses, and cancer metastasis. snapcyte.com FR 180204 has been employed in these assays to determine the contribution of ERK signaling to cellular motility and invasiveness.

In osteosarcoma cells, the effect of FR 180204 on cell migration was assessed using the Transwell migration assay. While rhIL-6 treatment increased cell migration, FR 180204 did not significantly inhibit this migration in the specific context studied, unlike another inhibitor targeting a different pathway. oncotarget.com

In pancreatic cancer cells (Panc-1), FR 180204 was used in Transwell invasion assays to investigate the role of the ROS/ERK/MMP pathway in cell invasion. Treatment with FR 180204, as an ERK inhibitor, was shown to cause downregulation of MMP-9 and MMP-2 expression, matrix metalloproteinases that facilitate cell invasion. nih.gov This suggests that ERK activity, which is inhibited by FR 180204, is involved in regulating the expression of these invasion-related proteins.

Studies on human lung adenocarcinoma cells (A549 and NCI-H1299) also utilized Transwell assays to assess the impact of FR 180204 on migration and invasion. These studies indicated that the modulatory roles of miR-338-3p on cell migration and invasion were dependent on ERK1/2 activation, as the effects of a miR-338-3p inhibitor were reversed by treatment with FR 180204. aging-us.com This highlights the involvement of the ERK pathway, inhibitable by FR 180204, in these processes.

In non-small cell lung cancer (NSCLC) cells (H1975), a transwell assay was performed after ERK inhibition by siRNA, showing suppression of invasion ability. oncotarget.com While this specific instance used siRNA, the principle aligns with the use of ERK inhibitors like FR 180204 to study the pathway's role in invasion.

Here is a summary of findings from cell migration and invasion assays involving FR 180204:

Cell Line / ContextAssay TypeFR 180204 ConcentrationKey Finding Related to Migration/InvasionSource
Osteosarcoma cells (F5M2) + rhIL-6Transwell Migration2 µMDid not significantly inhibit rhIL-6-induced cell migration. oncotarget.com
Pancreatic cancer cells (Panc-1)Transwell Invasion10 µMCaused downregulation of MMP-9 and MMP-2 expression, suggesting involvement of ERK in regulating these. nih.gov
Human lung adenocarcinoma cells (A549, NCI-H1299)TranswellNot specified (used to reverse miR-inhibitor effects)Modulatory roles of miR-338-3p on migration and invasion are dependent on ERK1/2 activation. aging-us.com

Colony Formation Assays

Colony formation assays are used to assess the ability of a single cell to grow and divide into a colony, reflecting its proliferative capacity and self-renewal potential, often used as a measure of cancer cell stemness. nih.gov FR 180204 has been used in these assays to evaluate the impact of ERK inhibition on cell proliferation and colony-forming ability.

In canine osteosarcoma cell lines (POS and HM-POS), FR 180204 suppressed both cell proliferation and colony formation. POS cells showed significantly higher sensitivity to FR 180204 in these assays. nih.gov

Colony formation assays were also performed in human bladder cancer cells (5637R) to assess their sensitivity to ionizing radiation and anti-neoplastic agents, including FR 180204. In this specific study, FR 180204 alone did not enhance the response of these radio-resistant cells to irradiation. sci-hub.se

In human lung adenocarcinoma cells (NCI-H1299 and A549), colony formation assays were used to show that the regulatory roles of miR-338-3p on colony formation ability were dependent on the ERK signal, with FR 180204 reversing the effects of a miR-338-3p inhibitor. aging-us.com

Here is a summary of findings from colony formation assays involving FR 180204:

Cell Line / ContextFR 180204 ConcentrationKey Finding Related to Colony FormationSource
Canine osteosarcoma cells (POS, HM-POS)100 µMSuppressed colony formation; POS cells showed higher sensitivity. nih.gov
Human bladder cancer cells (5637R)Not specifiedDid not enhance the response of radio-resistant cells to irradiation in this context. sci-hub.se
Human lung adenocarcinoma cells (NCI-H1299, A549)Not specified (used to reverse miR-inhibitor effects)Regulatory roles of miR-338-3p on colony formation ability are dependent on the ERK signal. aging-us.com

Protein Degradation Assays

Protein degradation assays are used to study the rate at which specific proteins are broken down within a cell. These assays can help understand how inhibiting a particular pathway, like ERK, might affect the stability of other proteins.

In human NSCLC cells (H1975 and H2170), protein degradation assays were conducted to investigate the effect of ERK1/2 inhibition on the protein level of YAP (Yes-associated protein), a key downstream effector in the Hippo signaling pathway. oncotarget.comoncotarget.com Using cycloheximide (B1669411) to inhibit protein synthesis, researchers found that ERK1/2 inhibition, including treatment with FR 180204 or ERK siRNA, led to a decrease in YAP protein levels. oncotarget.comoncotarget.com This suggests that ERK inhibition promotes the degradation of YAP protein. oncotarget.comoncotarget.com Western blotting was used to analyze YAP expression at different time points after inhibiting protein synthesis. oncotarget.comoncotarget.com

Structural Biology Approaches

Structural biology techniques are employed to determine the three-dimensional structures of biological molecules, providing insights into their function and interactions.

X-ray Crystallography of Compound-Protein Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including proteins and protein-ligand complexes. By crystallizing a protein in complex with an inhibitor like FR 180204 and analyzing how the crystal diffracts X-rays, researchers can determine the precise binding mode and interactions between the compound and the protein.

The X-ray crystal structure of the human ERK2/FR 180204 complex has been determined. nih.govresearchgate.netnih.gov This structural analysis revealed that FR 180204 binds within the ATP-binding pocket of ERK2. nih.govresearchgate.net Specific residues within this pocket, including Gln105, Asp106, Leu156, and Cys166, were identified as playing important roles in the interaction between FR 180204 and ERK2. nih.govresearchgate.net These findings provide a structural basis for the selective inhibition of ERK by FR 180204. nih.govresearchgate.net

Structural comparisons have also been made between the binding of FR 180204 to ERK2 and the binding of related compounds, such as Irfin1, to other kinases like the insulin (B600854) receptor kinase domain (IRK). nih.gov These comparisons highlight how compounds structurally related to FR 180204 can bind to different kinases in distinct conformations, contributing to their selectivity profiles. nih.gov For instance, the primary amine of FR 180204 forms a bidentate hydrogen bond with residues Asn105 and Asp106 in ERK2, a type of interaction that differs in related compounds binding to other kinases. nih.gov

The crystal structure analysis confirms that FR 180204 acts as an ATP-competitive inhibitor by occupying the ATP-binding site of ERK2. nih.govresearchgate.net

Synthetic Chemistry and Derivative Research

Development of Scalable Synthetic Routes

Multi-Gram Synthesis Methodologies

A reported scalable synthesis allows for the preparation of multi-gram quantities of FR 180204. nih.govacs.orgnih.gov This method involves six steps starting from a pyrazolopyridine ketone intermediate. nih.govacs.org A key feature of this route is that silica (B1680970) gel chromatography is required in only one step, contributing to its scalability. acs.org

Key Intermediate Synthesis (e.g., Oxopyridazine Carboxamide, Pyrazolopyridine Ketone)

The envisioned disconnection in the synthesis of FR 180204 passes through the formation of key intermediates, specifically an oxopyridazine carboxamide and a pyrazolopyridine ketone. nih.gov The pyrazolopyridine ketone intermediate (referred to as ethanone (B97240) 3 in some literature) can be synthesized by condensing commercially available 1-aminopyridinium iodide with 4-phenylbut-3-yn-2-one under basic conditions. nih.govacs.org This ketone contains a methyl ketone group that serves as a template for the subsequent construction of the pyrazolopyridazine ring system. nih.gov Initial attempts to synthesize the oxopyridazine carboxamide intermediate by introducing the remaining carbon atoms via displacement of an α-haloketone with diethylmalonate resulted in poor yields and significant side reactions. nih.gov

Cycloaddition Reactions in Core Structure Formation

Cycloaddition reactions play a role in the formation of the core structure of FR 180204, particularly in the construction of the pyrazolopyridine ring system. This ring system can be accessed via a [3+2] cycloaddition of aminopyridinium salts and alkynes. nih.gov Researchers prioritized constructing this ring system first in some synthetic strategies to avoid carrying a reactive alkyne through the synthesis of the pyrazolopyridazine ring or generating it late in the synthesis for a proposed cycloaddition. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications to the FR 180204 structure affect its activity, particularly its inhibition of ERK. FR 180204 functions as a Type I ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK1/2. nih.govresearchgate.net Crystal structure analysis of FR 180204 in complex with human wild-type ERK2 has revealed key interactions, including hydrogen bonds with the kinase hinge region via the 3-NH2 and the 2-N of the pyrazolopyridazine moiety. nih.govresearchgate.net Specific residues in the ATP-binding pocket of ERK, such as Q105, D106, L156, and C166, are important for the interaction with FR 180204. researchgate.net The hydrogen bond with Gln105, the gatekeeper residue, is believed to contribute to the observed kinase selectivity. nih.gov Studies have also explored modifying the FR 180204 structure to include reactive groups for linking to other molecules, such as peptides. nih.gov For instance, an FR180204-CH2-COOH derivative, with a CH2-COOH group attached to the N1 position of the pyrazolopyridazine ring, showed reduced potency compared to the parent compound. nih.gov

Development of Analogues and Derivatives

The core structure of FR 180204, containing the pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[3,4-c]pyridazine motifs, has served as a basis for developing analogues and derivatives. The aim of developing analogues is typically to explore variations in potency, selectivity, and other pharmacological properties. While specific detailed examples of extensive analogue series directly derived from FR 180204 were not extensively detailed in the search results beyond the modification for bivalent inhibitors, the synthesis of related pyrazolopyridazine and pyrazolopyridine derivatives is an active area of research in medicinal chemistry. acgpubs.orglookchem.comresearchgate.net The development of bivalent ERK inhibitors, linking FR 180204 or a derivative to a peptide targeting a different site on ERK, represents one approach to developing novel FR 180204-based compounds with potentially enhanced properties. nih.gov

Future Perspectives and Research Directions

Elucidation of Broader Biological Roles of ERK

While the role of ERK in cellular processes like proliferation, survival, and growth, particularly in the context of the Ras-Raf-MEK-ERK pathway in cancer, is well-established, further research is needed to fully elucidate the broader biological roles of ERK. nih.govnih.gov Studies using selective inhibitors like FR 180204 can help to dissect the specific functions of ERK1 and ERK2 in various physiological and pathological contexts beyond the well-characterized pathways. For instance, research has explored the involvement of ERK in processes like membrane depolarization in the context of spinal cord injury and the regulation of the Hippo/YAP signaling pathway in non-small cell lung cancer (NSCLC) cells. tocris.comoncotarget.com Investigations into how ERK inhibition affects the expression levels of various proteins involved in cell cycle progression and apoptosis, such as BCL2, BCL2-like1, cyclin D1, cMYC, BCL2-associated X protein (BAX), and BCL2 antagonist/killer (BAK), contribute to understanding its broader biological impact. nih.govnih.gov

Identification of Novel Therapeutic Applications

The selective inhibition of ERK by FR 180204 suggests potential therapeutic applications in various diseases where aberrant ERK signaling is implicated. nih.govncats.io Initial research indicated its potential as a therapy for rheumatoid arthritis, based on studies in collagen-induced arthritis mice where it ameliorated clinical symptoms and reduced anti-type II collagen antibody levels. ncats.ioadooq.comportico.orgnih.gov Beyond inflammatory conditions, FR 180204 has been explored for its effects in cancer, immune diseases, ischemic brain injury, and obesity. ncats.io Preclinical studies have investigated its antiproliferative effects in various cancer cell lines, including colorectal, adrenocortical, mesothelioma, prostate, and pancreatic cancer cells. nih.gov Research in a mouse model of dengue virus (DENV) infection showed that FR 180204 could limit hepatocyte apoptosis, reduce liver injury, and improve clinical parameters. medchemexpress.comselleckchem.comncats.iotargetmol.com Its ability to inhibit TGFβ-induced AP-1 activation also points to potential applications in diseases involving this pathway. tocris.commerckmillipore.comrndsystems.comnih.govmerckmillipore.combertin-bioreagent.com

Optimization of Inhibitory Profile and Potency

While FR 180204 is recognized as a potent and selective ERK inhibitor, ongoing research aims to optimize the inhibitory profile and potency of ERK inhibitors. tocris.commedchemexpress.commerckmillipore.comrndsystems.comnih.govsigmaaldrich.commerckmillipore.com FR 180204 exhibits significantly greater selectivity for ERK over p38α and shows minimal activity against other kinases like MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at certain concentrations. tocris.commerckmillipore.comrndsystems.commerckmillipore.com However, comparisons with other ERK inhibitors suggest that there can be variations in potency and kinetic behavior. nih.gov Structural determination of the inhibitor-ERK2 complex, as has been done for FR 180204, provides valuable insights for the design of more potent and selective compounds. nih.govresearchgate.net Future work involves synthesizing analogs and evaluating their biochemical and cellular activity to improve binding affinity and target specificity.

Exploration of Combination Therapies

Given the complexity of signaling networks involved in diseases like cancer and inflammatory disorders, exploring combination therapies involving FR 180204 is a significant research direction. nih.govgoogle.com Preclinical studies have investigated the effects of combining FR 180204 with other therapeutic agents. For example, the combination of FR 180204 with API-1, a selective Akt inhibitor, demonstrated enhanced apoptotic and anti-proliferative effects in colorectal cancer cells compared to either agent alone. nih.govnih.govresearchgate.net This suggests that simultaneously targeting multiple nodes in aberrant signaling pathways could be a more effective therapeutic strategy. Research into combining ERK inhibitors with other targeted therapies, such as those targeting the PI3K/Akt or other MAPK pathway components, continues to be an area of interest. nih.govgoogle.com

Investigating Mechanism of Action in Underexplored Disease Models

Further research is needed to investigate the mechanism of action of FR 180204 in disease models that have been less explored. While its effects in rheumatoid arthritis and certain cancer cell lines are documented, its role in other conditions where ERK signaling might be involved warrants investigation. medchemexpress.comnih.govncats.ioportico.orgnih.gov This includes exploring its effects in models of ischemic brain injury and obesity, as suggested by its potential therapeutic applications. ncats.io Investigating its impact on specific cell types and signaling cascades within these disease contexts will provide a deeper understanding of its therapeutic potential. For instance, studies have begun to explore its effects on pro-inflammatory cytokine expression in the context of ocular surface cells and its influence on pathways related to bone metabolism. researchgate.netresearchgate.net

Advanced Preclinical and Potential Therapeutic Development Considerations

Advancing FR 180204 or related ERK inhibitors towards potential therapeutic development requires comprehensive preclinical studies. This includes detailed pharmacokinetic and pharmacodynamic profiling to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as its effects on the body over time. nih.gov Scalable synthetic routes for producing multi-gram quantities of FR 180204 have been developed to support such preclinical investigations. nih.gov Evaluating its efficacy in various in vivo disease models is crucial to assess its therapeutic potential and identify the most promising indications. medchemexpress.comselleckchem.comnih.govncats.ionih.govtargetmol.com While FR 180204 itself may primarily serve as a research tool, the knowledge gained from studying its mechanism of action and effects in various models can inform the development of next-generation ERK inhibitors with optimized properties for clinical translation. nih.govnih.gov

Q & A

Q. What is the molecular mechanism of FR 180204 as a selective ERK inhibitor?

FR 180204 competitively inhibits ERK1 and ERK2 by binding to their ATP-binding pockets, with distinct inhibitory constants (Ki = 0.31 μM for ERK1 and 0.14 μM for ERK2) . Its selectivity over related kinases like p38α (>30-fold weaker inhibition) ensures minimal off-target effects in MAPK signaling studies. Methodologically, kinase profiling assays are critical to confirm selectivity, as demonstrated in studies comparing inhibition across 50+ kinases .

Q. Which experimental models are validated for studying FR 180204’s efficacy?

  • In vitro : AP-1-transfected cells (IC50 = 3.1 μM for AP-1 transactivation inhibition) and spontaneous mesothelioma cell lines (growth inhibition via MTT assay at 570 nm absorbance) .
  • In vivo : Collagen-induced arthritis (CIA) mouse models, where FR 180204 (100 mg/kg, i.p., twice daily) reduces clinical symptoms and weight loss .
  • Protoplast studies : Used to assess ERK’s role in cell survival and division, with FR 180204 significantly reducing protoplast survival and division rates (p < 0.0001) .

Q. How do FR 180204’s biochemical Ki values correlate with cellular IC50 values?

While FR 180204’s Ki values for ERK1/2 are submicromolar (0.14–0.31 μM), its cellular IC50 for AP-1 inhibition is higher (3.1 μM) due to factors like cell permeability and ATP concentration in physiological conditions. Researchers should perform dose-response curves across cell lines and validate target engagement using phospho-ERK Western blotting .

Advanced Research Questions

Q. How can researchers optimize FR 180204 dosing in heterogeneous cell systems?

  • Step 1 : Pre-test ATP concentrations in cell lysates, as FR 180204’s ATP-competitive mechanism is sensitive to intracellular ATP levels.
  • Step 2 : Use pharmacodynamic markers (e.g., phosphorylated ERK substrates) to establish effective inhibitory thresholds.
  • Step 3 : Combine with genetic ERK knockdown (siRNA/CRISPR) to distinguish on-target effects from off-target artifacts .

Q. What strategies resolve discrepancies between FR 180204’s in vitro and in vivo activity?

  • Metabolic stability : Assess FR 180204’s half-life in plasma (e.g., via LC-MS) to account for rapid clearance in vivo.
  • Tissue distribution : Use radiolabeled FR 180204 or mass spectrometry to quantify drug penetration in target tissues.
  • Synergistic combinations : Co-administer with p38 or JNK inhibitors to isolate ERK-specific pathways in complex models .

Q. How to validate ERK inhibition specificity in transcriptomic or proteomic studies?

  • Orthogonal assays : Pair FR 180204 with structurally distinct ERK inhibitors (e.g., SCH772984) to confirm phenotype consistency.
  • Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify ERK-dependent vs. independent signaling nodes.
  • Rescue experiments : Overexpress constitutively active ERK mutants to reverse FR 180204’s effects .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing FR 180204 dose-response data?

  • Nonlinear regression : Fit data to log(inhibitor) vs. response models (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
  • Error propagation : Report mean ± SEM (as in protoplast studies ) and use ANOVA for multi-group comparisons.
  • Reproducibility : Include ≥3 biological replicates and report p-values with adjustments for multiple comparisons .

Q. How to design controls for FR 180204 experiments in primary cells?

  • Vehicle controls : Use DMSO concentrations matched to FR 180204 treatment groups (e.g., ≤0.1% v/v).
  • Positive controls : Include known ERK activators (e.g., EGF) or inhibitors from different chemical classes.
  • Viability controls : Monitor cytotoxicity via LDH release or annexin V staining to exclude apoptosis-driven artifacts .

Data Contradiction Analysis

Q. How to interpret conflicting results on FR 180204’s anti-apoptotic effects?

While FR 180204 reduces apoptosis in dengue virus-induced liver injury , it promotes apoptosis in mesothelioma cells . This duality may reflect cell-type-specific ERK signaling roles. Researchers should:

  • Contextualize findings using pathway-specific reporters (e.g., caspase-3 for apoptosis, cyclin D1 for proliferation).
  • Compare basal ERK activity across cell models via phospho-ERK/ERK ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.